Tetrahydropalmatine
Overview
Description
Tetrahydropalmatine (THP) is a berberine alkaloid obtained by formal addition of two molecules of hydrogen to the pyridine ring of palmatine. It has a role as an adrenergic agent, a non-narcotic analgesic, and a dopaminergic antagonist .
Synthesis Analysis
Tetrahydropalmatine in overall yield of 18% was synthesized from alkaloids in Coptids Rhizoma with the similar structure of isoquinoline by a three-step reaction of alkaloids preparation, demethylation or demethylene-dioxy, deoxidation, methylation and so on. The structure was confirmed by 1H-NMR IR and ESI-MS .
Molecular Structure Analysis
Molecular electronic properties of the isolated compound were investigated using five different functionals: B3LYP, PBE0, TPSSTPSS, M06-2X, and wB97XD for comparative purposes which present isolated structure to be more reactive at PBE0 and more stable geometry at wB97XD levels of theory .
Chemical Reactions Analysis
Tetrahydropalmatine (THP), an isoquinoline alkaloid, widely exists in Chinese herbal medicine preparations. THP has four–OCH3 groups at the 2, 3, 9, and 10 positions .
Physical And Chemical Properties Analysis
Tetrahydropalmatine (THP) is an isoquinoline alkaloid that widely exists in Chinese herbal medicine preparations. It has four–OCH3 groups at the 2, 3, 9, and 10 positions .
Scientific Research Applications
Application in Toxicology
- Scientific Field : Toxicology .
- Summary of the Application : THP is a neuroactive alkaloid with analgesic and hypnotic action. Its analysis is important because cases of human poisonings have emerged as a result of unregulated use of some proprietary biopharmaceuticals containing purified THP .
- Methods of Application : Analytical parameters for HPLC with diode-array detection (HPLC-DAD) and gas chromatography–mass spectrometry (GC-MS) were established for the detection of THP in serum and urine .
- Results or Outcomes : All patients recovered quickly after mild neurological disturbance. In general, THP was metabolized rapidly and excreted as polar metabolites in urine. Serum THP was measured in five cases and found to be <0.1–1.2 mg/L (<0.3–3.4 μmol/L) .
Application in Pharmacology
- Scientific Field : Pharmacology .
- Summary of the Application : THP has attracted considerable attention because of its diverse pharmacological activities .
- Methods of Application : Pharmacokinetic studies showed that THP was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo .
- Results or Outcomes : Its pharmacological activities include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .
Application in Cardiology
- Scientific Field : Cardiology .
- Summary of the Application : The potential molecular mechanism of THP on acute myocardial ischemia (AMI) was explored .
- Methods of Application : The target genes of THP and AMI were collected from SymMap Database, Traditional Chinese Medicine Database and Analysis Platform, and Swiss Target Prediction .
- Results or Outcomes : The results of this study are not provided in the source .
Application in Neurology
- Scientific Field : Neurology .
- Summary of the Application : THP has been shown to possess analgesic effects and may be beneficial in the treatment of neurological disorders .
- Methods of Application : The exact methods of application are not provided in the source .
- Results or Outcomes : It has shown potential in the treatment of drug addiction to both cocaine and opiates, and preliminary human studies have shown promising results .
Application in Cardiology
- Scientific Field : Cardiology .
- Summary of the Application : THP may be beneficial in the treatment of heart disease .
- Methods of Application : The exact methods of application are not provided in the source .
- Results or Outcomes : The results of this study are not provided in the source .
Application in Hepatology
- Scientific Field : Hepatology .
- Summary of the Application : THP may be beneficial in the treatment of liver damage .
- Methods of Application : The exact methods of application are not provided in the source .
- Results or Outcomes : The results of this study are not provided in the source .
Application in Anesthesiology
- Scientific Field : Anesthesiology .
- Summary of the Application : THP is an active constituent of herbal preparations containing plant species of the genera Stephania and Corydalis and has been approved and used in China for a number of clinical indications under the drug name Rotundine .
- Methods of Application : The exact methods of application are not provided in the source .
- Results or Outcomes : The results of this study are not provided in the source .
Application in Neurology
- Scientific Field : Neurology .
- Summary of the Application : THP has been demonstrated to possess analgesic effects and may be beneficial in the treatment of neurological disorders .
- Methods of Application : The exact methods of application are not provided in the source .
- Results or Outcomes : It has also shown potential in the treatment of drug addiction to both cocaine and opiates, and preliminary human studies have shown promising results .
Application in Cardiology
Safety And Hazards
When handling Tetrahydropalmatine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .
properties
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864207 | |
Record name | Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Tetrahydropalmatine | |
CAS RN |
2934-97-6 | |
Record name | (±)-Tetrahydropalmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2934-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corydalis B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAHYDROPALMATINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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